N-(2,6-diethylphenyl)-2-fluorobenzamide
Description
N-(2,6-Diethylphenyl)-2-fluorobenzamide is a benzamide derivative characterized by a 2-fluorobenzoyl group attached to a 2,6-diethyl-substituted aniline moiety. The diethyl groups at the ortho positions of the phenyl ring introduce significant steric bulk and lipophilicity, distinguishing it from halogenated analogs.
Properties
Molecular Formula |
C17H18FNO |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C17H18FNO/c1-3-12-8-7-9-13(4-2)16(12)19-17(20)14-10-5-6-11-15(14)18/h5-11H,3-4H2,1-2H3,(H,19,20) |
InChI Key |
GCRGNBVNFWGMNX-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2F |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects: Diethyl vs. Halogenated Groups
Compared to halogenated benzamides like N-(2,4-difluorophenyl)-2-fluorobenzamide () or N-(2,3-difluorophenyl)-2-fluorobenzamide (), the diethyl groups in N-(2,6-diethylphenyl)-2-fluorobenzamide impart distinct steric and electronic properties:
- This contrasts with smaller fluorine atoms, which allow tighter crystal packing via hydrogen bonding (e.g., F···H-N interactions in fluorinated analogs) .
Table 1: Substituent Impact on Key Properties
*Estimated using fragment-based methods.
Comparison with Sulfonamide and Thiadiazol Derivatives
Compounds such as N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide () incorporate heterocyclic moieties, enabling additional hydrogen-bonding or π-stacking interactions. In contrast, this compound lacks such functional groups, simplifying its metabolic profile but limiting target specificity .
Crystallographic and Conformational Analysis
highlights the absence of tri-fluorinated benzamide analogs, emphasizing the uniqueness of substitution patterns. For this compound, the diethyl groups likely induce non-planar conformations, akin to N-(2,6-diethylphenyl)pyrrolidine (), which exhibits broadened photoelectron spectra due to rotational flexibility . This contrasts with fluorinated benzamides, which adopt rigid, planar geometries optimized for crystal packing .
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